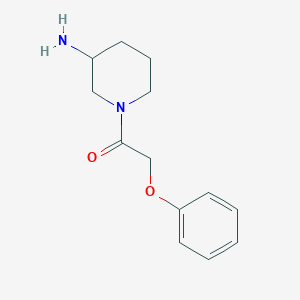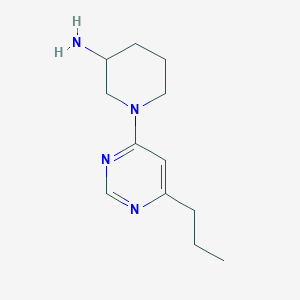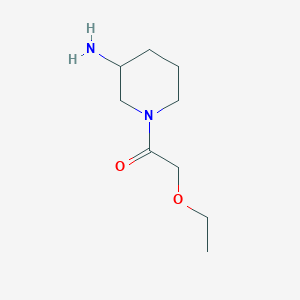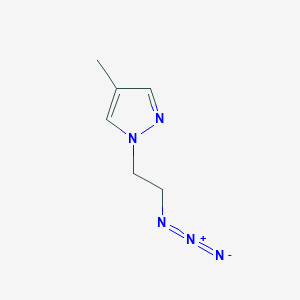
2-((3-(Trifluormethyl)-1H-pyrazol-1-yl)methyl)piperidin
Übersicht
Beschreibung
The compound “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” is a complex organic molecule that contains a piperidine ring and a pyrazole ring, both of which are common structures in many biologically active compounds . The trifluoromethyl group is a common functional group in pharmaceuticals and agrochemicals, and it is thought to contribute to the distinctive physical and chemical properties of these compounds .
Molecular Structure Analysis
The molecular structure of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be characterized by the presence of a piperidine ring, a pyrazole ring, and a trifluoromethyl group. The piperidine ring is a six-membered ring with one nitrogen atom and five carbon atoms. The pyrazole ring is a five-membered ring with two nitrogen atoms and three carbon atoms .
Physical And Chemical Properties Analysis
The physical and chemical properties of “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” would be influenced by its molecular structure. The presence of a trifluoromethyl group and a pyridine structure is thought to bestow many of the distinctive physical and chemical properties observed with this class of compounds .
Wissenschaftliche Forschungsanwendungen
Anwendungen in der Agrochemie
Trifluormethylpyridine, die eine ähnliche Struktur wie die fragliche Verbindung aufweisen, werden in der Agrochemie weit verbreitet eingesetzt . Sie werden hauptsächlich zum Schutz von Nutzpflanzen vor Schädlingen eingesetzt . Fluazifop-butyl war das erste Derivat, das auf dem Agrochemikalienmarkt eingeführt wurde, und seitdem haben mehr als 20 neue Agrochemikalien, die Trifluormethylpyridin enthalten, ISO-Trivialnamen erhalten .
Pharmazeutische Anwendungen
Trifluormethylpyridine und ihre Derivate werden auch in der pharmazeutischen Industrie eingesetzt . Fünf pharmazeutische und zwei tiermedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, haben eine Marktzulassung erhalten, und viele Kandidaten befinden sich derzeit in klinischen Studien .
Tiermedizinische Anwendungen
Wie bereits erwähnt, haben zwei tiermedizinische Produkte, die den Trifluormethylpyridin-Rest enthalten, eine Marktzulassung erhalten . Dies deutet darauf hin, dass „2-((3-(Trifluormethyl)-1H-pyrazol-1-yl)methyl)piperidin“ möglicherweise Anwendungen in der Veterinärmedizin haben könnte.
Synthese von optisch aktiven substituierten 2-Trifluormethylpiperidinen
Es wurde eine Methode berichtet, die die Synthese von optisch aktiven substituierten 2-Trifluormethylpiperidinen durch Verwendung einer stereospezifischen Ringexpansion, die auf 2′-Trifluormethylprolinole angewendet wird, ermöglicht .
Piperidinderivate im Wirkstoffdesign
Piperidine gehören zu den wichtigsten synthetischen Fragmenten für die Entwicklung von Medikamenten . Ihre Derivate sind in mehr als zwanzig Klassen von Pharmazeutika sowie in Alkaloiden vorhanden . Daher könnte „this compound“ möglicherweise zur Entwicklung neuer Medikamente eingesetzt werden.
Hemmende Wirkung im Wirkstoffdesign
Studien zur Struktur-Wirkungs-Beziehung haben gezeigt, dass die Etherbindung zwischen Chinolin und Piperidin entscheidend für die hemmende Wirkung ist . Dies deutet darauf hin, dass „this compound“ möglicherweise zur Entwicklung von Inhibitoren verwendet werden könnte.
Zukünftige Richtungen
The future directions for research on “2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine” could include further studies on its synthesis, properties, and biological activity. Given the importance of the piperidine and pyrazole rings and the trifluoromethyl group in many biologically active compounds, there is potential for the development of new drugs and agrochemicals based on this structure .
Wirkmechanismus
Target of Action
It’s worth noting that piperidine derivatives have been utilized in various ways as anticancer, antiviral, antimalarial, antimicrobial, antifungal, antihypertension, analgesic, anti-inflammatory, anti-alzheimer, antipsychotic and/or anticoagulant agents .
Mode of Action
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives, which this compound is a part of, are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemical Pathways
It’s known that piperidine derivatives have been found to exhibit antiproliferation and antimetastatic effects on various types of cancers both in vitro and in vivo .
Pharmacokinetics
It’s worth noting that piperidine derivatives show a wide variety of biologic activities and are a vital fundament in the production of drugs .
Result of Action
It’s known that piperidine derivatives show a wide variety of biologic activities .
Action Environment
It’s known that the biological activities of trifluoromethylpyridine (tfmp) derivatives are thought to be due to the combination of the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Biochemische Analyse
Biochemical Properties
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine plays a role in various biochemical reactions. It interacts with several enzymes and proteins, including cytochrome P450 enzymes, which are involved in the metabolism of many drugs. The trifluoromethyl group in the compound can enhance its binding affinity to these enzymes, leading to potential inhibition or modulation of their activity. Additionally, this compound may interact with neurotransmitter receptors, such as the GABA receptor, influencing neurotransmission and potentially exhibiting anxiolytic or anticonvulsant properties .
Cellular Effects
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine affects various types of cells and cellular processes. It can influence cell signaling pathways, particularly those involving G-protein coupled receptors (GPCRs). By modulating these pathways, the compound can alter gene expression and cellular metabolism. For instance, it may upregulate or downregulate the expression of specific genes involved in metabolic processes, leading to changes in cellular energy production and utilization .
Molecular Mechanism
The molecular mechanism of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine involves its binding interactions with biomolecules. The trifluoromethyl group enhances the compound’s lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. It can inhibit or activate enzymes by binding to their active sites, leading to changes in their catalytic activity. Additionally, the compound may influence gene expression by interacting with transcription factors or other regulatory proteins .
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine can change over time. The compound’s stability and degradation are crucial factors that influence its long-term effects on cellular function. Studies have shown that it remains stable under physiological conditions for extended periods, allowing for sustained biological activity. Its degradation products may also have biological effects, which need to be considered in long-term studies .
Dosage Effects in Animal Models
The effects of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine vary with different dosages in animal models. At low doses, the compound may exhibit beneficial effects, such as anxiolytic or anticonvulsant properties. At higher doses, it may cause toxic or adverse effects, including hepatotoxicity or neurotoxicity. These threshold effects highlight the importance of careful dosage optimization in preclinical studies .
Metabolic Pathways
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, leading to the formation of various metabolites. These metabolites can further interact with other enzymes or cofactors, influencing metabolic flux and altering metabolite levels. Understanding these pathways is essential for predicting the compound’s pharmacokinetics and potential drug-drug interactions .
Transport and Distribution
The transport and distribution of 2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine within cells and tissues are influenced by its physicochemical properties. The compound’s lipophilicity allows it to readily cross cell membranes and distribute throughout the body. It may interact with transporters or binding proteins, affecting its localization and accumulation in specific tissues. These interactions can influence the compound’s pharmacodynamics and therapeutic efficacy .
Subcellular Localization
2-((3-(trifluoromethyl)-1H-pyrazol-1-yl)methyl)piperidine exhibits specific subcellular localization, which can affect its activity and function. The compound may be directed to particular cellular compartments or organelles through targeting signals or post-translational modifications. For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy production. Understanding its subcellular localization is crucial for elucidating its mechanism of action and potential therapeutic applications .
Eigenschaften
IUPAC Name |
2-[[3-(trifluoromethyl)pyrazol-1-yl]methyl]piperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H14F3N3/c11-10(12,13)9-4-6-16(15-9)7-8-3-1-2-5-14-8/h4,6,8,14H,1-3,5,7H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GIROXIIKCFEAGS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCNC(C1)CN2C=CC(=N2)C(F)(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H14F3N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
233.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




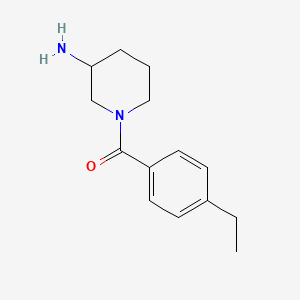
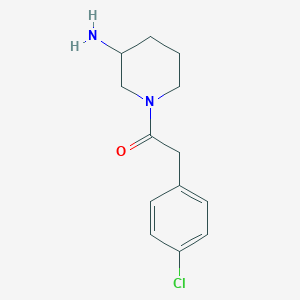
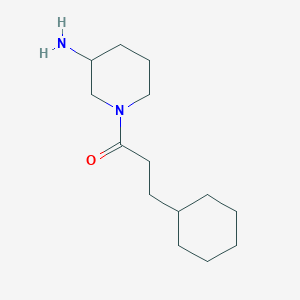

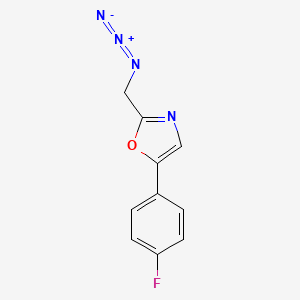
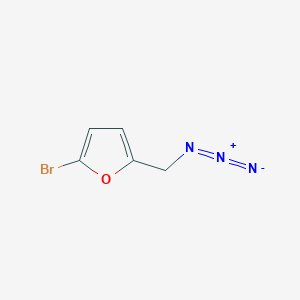
![1-[(3-bromophenyl)methyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B1464405.png)
![[1-(2-Aminophenyl)piperidin-2-yl]methanol](/img/structure/B1464406.png)
